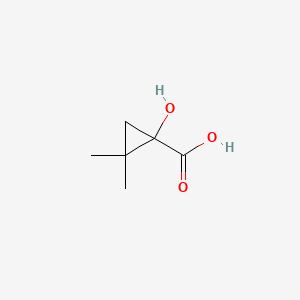
2,2-Dimethyl-1-hydroxycyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Enzymatic Resolution and Synthesis
2,2-Dimethyl-1-hydroxycyclopropanecarboxylic acid is noted for its enzymatic resolution and synthesis applications. Specifically, it is involved in the enzymatic resolution of dimethyl 2-methylsuccinate, a process that leads to the production of 1-hydroxycyclopropanecarboxylic acids with high optical purity. These derivatives provide a pathway to optically active 2-vinylcyclobutanones, which serve as valuable building blocks for further chemical synthesis (Salaün, Karkour, & Ollivier, 1989). Additionally, this compound plays a role in the synthesis and study of racemic 1-Amino-2-(hydroxymethyl)cyclopropanecarboxylic Acid, involving processes like cycloalkylation and Hofmann rearrangement (Pirrung, Dunlap, & Trinks, 1989).
Synthesis of Medicament and Pesticide Intermediates
The compound is also a significant intermediate in the synthesis of medicaments and pesticides. Various synthesis routes are employed, including chiral product synthesis using a chiral metal catalyst and resolution of racemic mixtures (Gong, 2007). It's also used as a leading compound in the synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related compounds, showing significant herbicidal and fungicidal activity (Tian, Song, Wang, & Liu, 2009).
Electrolysis and Ring Contraction
The electrolysis of compounds related to this compound can lead to the formation of products like dimethyl bicyclopropyl-2,2′-dicarboxylates and methyl 2-methoxybut-3-enoate, highlighting the chemical's utility in complex chemical transformations (Binns, Brettle, & Cox, 1968).
Chiral Discrimination and Absolute Configuration Assignment
This compound is involved in chiral discrimination and the assignment of absolute configurations of chiral hydroxy acids. The formation of ternary ion-pair complexes with compounds like BINOL and an organic base offers a protocol for enantiodiscrimination of carboxylic acids and the measurement of enantiomeric excess (Chaudhari & Suryaprakash, 2013).
Propriétés
IUPAC Name |
1-hydroxy-2,2-dimethylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-5(2)3-6(5,9)4(7)8/h9H,3H2,1-2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUDJUDGTCPQRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C(=O)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39590-75-5 |
Source


|
| Record name | 1-hydroxy-2,2-dimethylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-4-isopropyl-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2597056.png)
![4-Chloro-2-[(2-hydroxypropyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2597058.png)
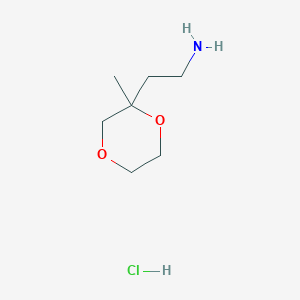

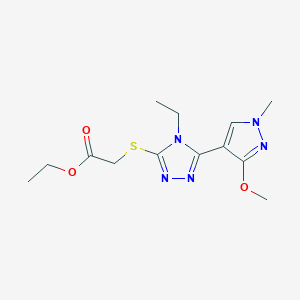
![1-benzyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2597064.png)
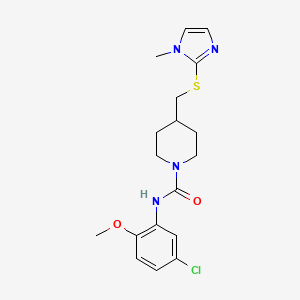
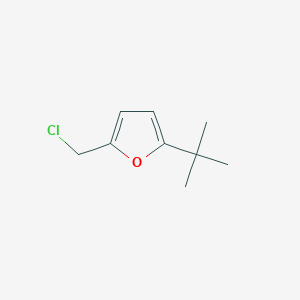
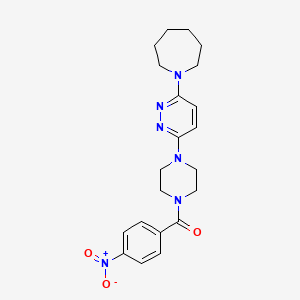

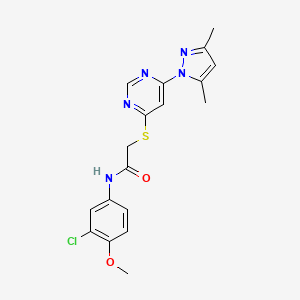
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2597075.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methylbenzamide](/img/structure/B2597079.png)